2-Chloro-6-fluoro-3-methylquinoline

Crystallization Process Chemistry Purity

This 2-chloro-6-fluoro-3-methylquinoline is the definitive intermediate for constructing DHODH inhibitors including brequinar sodium. The 6-fluoro substituent is essential for target enzyme binding; regioisomeric analogs (e.g., 7-fluoro) yield inactive products. Elevated mp (93–94°C, >10°C above non-fluorinated analogs) enables efficient recrystallization, reducing purification cycles and increasing throughput. With logP 3.61, it orients derived molecules within the CNS-penetrant lipophilic window (logP 2–5), minimizing late-stage adjustments for neurodegenerative or psychiatric targets. Choose this specific regiochemistry to ensure biologically active outcomes.

Molecular Formula C10H7ClFN
Molecular Weight 195.62 g/mol
CAS No. 131610-11-2
Cat. No. B142903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylquinoline
CAS131610-11-2
Molecular FormulaC10H7ClFN
Molecular Weight195.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)F)N=C1Cl
InChIInChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)13-10(6)11/h2-5H,1H3
InChIKeyKPVOTWBHWHCHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2): A Strategic Fluorinated Quinoline Building Block


2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2) is a halogenated quinoline derivative with the molecular formula C10H7ClFN and a molecular weight of 195.62 g/mol . It belongs to a critical class of fluorinated heterocycles widely employed as intermediates in medicinal chemistry and agrochemical discovery. The compound features a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position on the quinoline scaffold, a substitution pattern that is essential for constructing specific pharmacophores, notably potent dihydroorotate dehydrogenase (DHODH) inhibitors and other bioactive quinoline-4-carboxylic acid derivatives. Commercially, it is supplied as a solid with a purity typically ≥97% , and standard hazard classifications include Acute Toxicity (Oral, Category 4) and Eye Damage (Category 1) .

Why 2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2) Cannot Be Replaced by Generic Quinoline Analogs


In-class quinoline analogs cannot simply be interchanged due to the strict structure-activity relationships (SAR) governing their end-use applications. The precise regiochemistry of the chlorine and fluorine substituents on the quinoline core is not arbitrary; it dictates the compound's reactivity in cross-coupling reactions and, crucially, the biological activity of downstream products. For instance, the 6-fluoro-3-methyl motif, accessible from this specific intermediate, is a key structural feature of the potent anticancer agent brequinar sodium and related DHODH inhibitors [1]. Replacing this compound with a non-fluorinated or regioisomeric analog (e.g., 2-chloro-7-fluoro-3-methylquinoline) would lead to a significant loss of target binding affinity, as the 6-fluoro substituent is essential for optimal interaction within the target enzyme's hydrophobic pocket. The following quantitative evidence details how even minor structural deviations translate into measurable physical and functional differences.

Quantitative Comparative Evidence for 2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2)


Elevated Melting Point Enables Improved Purification vs. Non-Fluorinated Analog

2-Chloro-6-fluoro-3-methylquinoline exhibits a significantly higher melting point (93–94 °C) compared to its non-fluorinated congener 2-chloro-3-methylquinoline (83–85 °C) . This 10 °C increase, attributable to the electron-withdrawing fluorine atom, directly facilitates purification by recrystallization, a critical factor for multi-step synthesis where intermediate purity is paramount.

Crystallization Process Chemistry Purity Solid-State Properties

Enhanced Lipophilicity Drives Improved Membrane Permeability for Downstream Drug Candidates

The presence of the 6-fluoro substituent increases the compound's calculated logP to 3.61 , which is within the optimal range for CNS drug candidates (typically 2–5). In contrast, non-fluorinated 2-chloro-3-methylquinoline has a lower lipophilicity, making it less suitable for hydrophobic target binding sites without additional structural modifications.

Drug-likeness Lipinski's Rule LogP Medicinal Chemistry

Regiochemical Purity Prevents Synthetic Divergence into Inactive Analogues

The 6-fluoro regioisomer (CAS 131610-11-2) is the required precursor for the 6-fluoro-3-methylquinoline-4-carboxylic acid pharmacophore found in DHODH inhibitors like brequinar sodium [1]. Procurement of the 7-fluoro regioisomer (CAS 132118-48-0) would lead to a complete loss of target inhibition, as published SAR studies confirm that the 6-position is critical for DHODH binding, with the 7-fluoro analogue being essentially inactive at clinically relevant concentrations [1].

Regioisomerism SAR Selectivity Intermediate Quality

Optimal Use-Cases for 2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2) Based on Quantitative Differentiators


Synthesis of 6-Fluoro-3-methylquinoline-4-carboxylic Acid Pharmacophores for Oncology

Leveraging its unique 2-chloro substitution as a synthetic handle for palladium-catalyzed cross-coupling and its 6-fluoro group for target binding, this compound is the optimal intermediate for constructing DHODH inhibitors and related anticancer agents. The elevated lipophilicity (logP 3.61) and correct regiochemistry prevent the production of inactive 7-fluoro isomers, ensuring biologically active output from Section 3.

High-Purity Intermediates for Crystallization-Intensive Process R&D

Its melting point of 93–94 °C, which is at least 10 °C higher than non-fluorinated analogues, makes it a superior choice for process chemistry R&D where intermediate purification via recrystallization is the primary quality-control gate. This directly translates to fewer purification cycles and higher throughput from Section 3.

Building Block for CNS Drug Discovery Programs Requiring Optimal Lipophilicity

With a calculated logP of 3.61, this building block intrinsically orients derived molecules within the preferred lipophilic space for CNS penetration (logP 2–5), reducing the need for late-stage structural adjustments. This is a key procurement criterion for medicinal chemistry teams focused on neurodegenerative or psychiatric indications from Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoro-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.